molecular formula C12H9ClIN3O B8419923 2-amino-N-(5-chloropyridin-2-yl)-5-iodobenzamide

2-amino-N-(5-chloropyridin-2-yl)-5-iodobenzamide

Cat. No. B8419923
M. Wt: 373.57 g/mol
InChI Key: GVJHGGNBFDPWDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(5-chloropyridin-2-yl)-5-iodobenzamide is a useful research compound. Its molecular formula is C12H9ClIN3O and its molecular weight is 373.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-(5-chloropyridin-2-yl)-5-iodobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(5-chloropyridin-2-yl)-5-iodobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-amino-N-(5-chloropyridin-2-yl)-5-iodobenzamide

Molecular Formula

C12H9ClIN3O

Molecular Weight

373.57 g/mol

IUPAC Name

2-amino-N-(5-chloropyridin-2-yl)-5-iodobenzamide

InChI

InChI=1S/C12H9ClIN3O/c13-7-1-4-11(16-6-7)17-12(18)9-5-8(14)2-3-10(9)15/h1-6H,15H2,(H,16,17,18)

InChI Key

GVJHGGNBFDPWDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)NC2=NC=C(C=C2)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice cold stirring suspension of N-(5-chloropyridin-2-yl)-2-aminobenzamide (1.01 g, 4.09 mmol) in ethanol (80 mL) was added a mixture of iodine (1.04 g, 4.10 mmol) and silver sulfate (1.29 g, 4.09 mmol). The mixture was stirred at room temperature for 3 d and filtered. The filtrate was concentrated, partitioned between dichloromethane and saturated aqueous sodium bicarbonate. The organic phase was dried over magnesium sulfate, filtered, and concentrated in vacuo. The crude product was purified by chromatography over silica gel, eluting with a step gradient of 5–10% ethyl acetate in dichloromethane. The chromatography product was slurried in isopropanol and filtered to give 0.49 g (32%) of an orange solid.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
1.04 g
Type
reactant
Reaction Step Three
Quantity
1.29 g
Type
catalyst
Reaction Step Three
Yield
32%

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